molecular formula C11H22ClN B1492361 4-Cyclopentylazepane hydrochloride CAS No. 2098128-99-3

4-Cyclopentylazepane hydrochloride

Cat. No.: B1492361
CAS No.: 2098128-99-3
M. Wt: 203.75 g/mol
InChI Key: ALYFEROJFGFCNZ-UHFFFAOYSA-N
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Description

4-Cyclopentylazepane hydrochloride is a chemical compound belonging to the class of azepanes. It is known for its potent and selective antagonistic properties towards the dopamine D1 receptor, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-Cyclopentylazepane hydrochloride involves several steps, typically starting with the preparation of the azepane ring. This can be achieved through various synthetic routes, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions . Industrial production methods often involve optimizing these routes to ensure high yield and purity.

Chemical Reactions Analysis

4-Cyclopentylazepane hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, resulting in the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Cyclopentylazepane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound’s interaction with dopamine receptors makes it valuable in studying neurological processes.

    Medicine: Its potential therapeutic effects are being explored for conditions related to dopamine dysregulation.

    Industry: The compound’s properties are utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopentylazepane hydrochloride involves its antagonistic effect on the dopamine D1 receptor. By blocking these receptors, the compound can modulate dopamine signaling pathways, which are crucial in various physiological and neurological processes .

Comparison with Similar Compounds

4-Cyclopentylazepane hydrochloride can be compared with other azepane derivatives and dopamine receptor antagonists. Similar compounds include:

    Cyclopentolate: Another compound with antagonistic properties towards muscarinic receptors.

    Cyproheptadine: Known for its antihistamine and antiserotonin effects.

What sets this compound apart is its selectivity and potency towards the dopamine D1 receptor, making it a unique tool in both research and potential therapeutic applications.

Properties

IUPAC Name

4-cyclopentylazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-2-5-10(4-1)11-6-3-8-12-9-7-11;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYFEROJFGFCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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